2-Phenylethyl hexanoate is a naturally occurring volatile ester, commonly found in various fruits [, , , , ], alcoholic beverages like beer [, ], cider [, ], and wine [, , , , , ], and other plant-based products like Oolong tea [] and Chinese herbaceous aroma type liquor []. It contributes significantly to the aroma profile of these products, imparting a characteristic fruity and floral aroma, often described as honey-like, rose-like, or reminiscent of ripe bananas [, , , , , ].
2-Phenylethyl hexanoate is an ester compound formed from the reaction of 2-phenylethanol and hexanoic acid. This compound is notable for its pleasant aroma and is commonly used in the fragrance and flavor industries. It is classified as a fatty acid ester due to its structure, which includes a long carbon chain derived from hexanoic acid.
2-Phenylethyl hexanoate can be synthesized through various chemical processes, primarily involving esterification reactions. The primary sources of its components include natural products such as plant oils and synthetic routes utilizing organic synthesis techniques.
This compound falls under the category of esters, specifically fatty acid esters, which are characterized by their formation from an alcohol and a carboxylic acid. Its systematic name reflects its structure, where "2-phenylethyl" denotes the alcohol component and "hexanoate" indicates the fatty acid component.
The synthesis of 2-phenylethyl hexanoate typically involves the esterification of 2-phenylethanol with hexanoic acid. This reaction can be catalyzed by acids or bases, with sulfuric acid being a common choice due to its effectiveness in promoting esterification.
2-Phenylethyl hexanoate can participate in various chemical reactions typical of esters:
The hydrolysis reaction may require specific conditions such as temperature control and pH adjustments to ensure complete conversion back to reactants.
The mechanism for the formation of 2-phenylethyl hexanoate involves nucleophilic attack by the hydroxyl group of 2-phenylethanol on the carbonyl carbon of hexanoic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing water and forming the ester bond.
Kinetic studies on similar esterification reactions suggest that reaction rates can be influenced by factors such as temperature, concentration of reactants, and catalyst efficiency.
Lipase-catalyzed esterification represents a green and selective methodology for synthesizing 2-phenylethyl hexanoate. In aqueous or solvent-free bioreactor systems, lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze the transesterification between 2-phenylethanol and hexanoic acid or its derivatives (e.g., triglycerides). Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional activity, achieving >95% conversion of 2-phenylethyl hexanoate within 4–6 hours at 45°C using coconut cream as an acyl donor source [2] [9]. Bioreactor configurations critically influence efficiency:
Table 1: Lipase Performance in 2-Phenylethyl Hexanoate Synthesis
Lipase Source | Acyl Donor | Conversion (%) | Time (h) | Temperature (°C) |
---|---|---|---|---|
Rhizomucor miehei | Coconut cream | 78.2 | 8 | 50 |
Candida antarctica B | Trihexanoin | 95.5 | 4 | 45 |
Thermomyces lanuginosus | Hexanoic acid | 65.8 | 12 | 55 |
Microorganisms synthesize 2-phenylethyl hexanoate through two primary metabolic routes:
Ehrlich Pathway: Yeasts (Saccharomyces cerevisiae, Kluyveromyces marxianus) and bacteria (Pseudomonas putida) convert L-phenylalanine (L-Phe) to 2-phenylethanol (2-PE) via phenylpyruvate decarboxylation, followed by esterification with hexanoic acid. P. putida DOT-T1E engineered with phenylpyruvate decarboxylase (kdc) and alcohol dehydrogenase (adh) produces 120 ppm 2-phenylethyl hexanoate directly from glucose-xylose mixtures by coupling shikimate-derived L-Phe biosynthesis with esterification [6] [7].
De Novo Synthesis: Some yeasts (Wickerhamomyces anomalus, Candida glabrata) generate 2-PE from sugars via the shikimate pathway, with subsequent ester formation dependent on alcohol acetyltransferases (AATases). C. glabrata produces 65 mg/L 2-phenylethyl acetate in tequila vinasses, demonstrating adaptability to complex waste substrates [10]. Flux balance analysis reveals carbon flux bottlenecks at phosphoenolpyruvate (PEP) nodes, which can be overcome by engineering feedback-insensitive variants of chorismate mutase [6].
Lipase specificity and reaction kinetics vary significantly with acyl donor chain length and alcohol structure:
Optimized parameters include:
Enzyme immobilization enhances operational stability and enables continuous processing:
Table 2: Immobilization Efficiency Metrics for Esterification Catalysts
Immobilization Method | Support Material | Relative Activity (%) | Reusability (cycles) |
---|---|---|---|
Sol-gel entrapment | Tetramethoxysilane | 185 | 10 |
Covalent binding | Chitosan | 92 | 6 |
Adsorption | Silica nanoparticles | 75 | 4 |
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